N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide
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Overview
Description
The compound is a pyrazole-bearing compound . Pyrazoles are heterocyclic chemical compounds with a natural or a synthetic origin . Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Synthesis Analysis
Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The synthesis process involved a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol (25 ml) in the presence of glacial acetic acid (0.05 ml) which was refluxed .Molecular Structure Analysis
The molecular structure of these compounds was verified using elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the coupling of hydrazine with pyrazoles .Scientific Research Applications
Antibacterial and Antimicrobial Agents
Research into heterocyclic compounds containing a sulfonamido moiety, including those similar in structure to N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide, has shown promising antibacterial properties. These studies focus on synthesizing new compounds with potential use as antibacterial agents. For example, compounds with sulfonamide groups have been evaluated for their efficacy against various bacteria, showing significant activity in some cases (Azab, Youssef, & El-Bordany, 2013; Alsaedi, Farghaly, & Shaaban, 2019).
Anticancer and Anti-inflammatory Agents
The synthesis of novel pyrazolopyrimidines, with structures related to the chemical , has been explored for their potential as anticancer and anti-inflammatory agents. These studies investigate the anticancer efficacy of these compounds against various cancer cell lines, indicating some derivatives exhibit significant activity. The anti-5-lipoxygenase activity, an indicator of anti-inflammatory potential, has also been reported, underscoring the therapeutic promise of these compounds in cancer and inflammation treatment (Rahmouni et al., 2016).
Antifungal and Antibacterial Properties
The synthesis and evaluation of pyrazolopyrimidines and their derivatives have demonstrated notable antifungal and antibacterial properties. These compounds, through various synthetic approaches, have been tested against a range of pathogens, showing potential as new antimicrobial agents with improved efficacy compared to reference drugs (Padmavathi et al., 2007; Deohate & Palaspagar, 2020).
Enzymatic Inhibition for Cardiovascular Diseases
Pyrazolopyrimidinones have been identified as specific inhibitors of the cGMP-specific phosphodiesterase, which plays a crucial role in cardiovascular diseases. The inhibition of this enzyme suggests the potential application of these compounds in treating conditions like hypertension and other heart-related disorders, highlighting the importance of structural modifications for enhanced activity and stability (Dumaitre & Dodic, 1996).
Mechanism of Action
Pyrazole Compounds
The compound contains a pyrazole ring, which is a class of compounds known for their diverse pharmacological effects, including antileishmanial and antimalarial activities . They have been synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Properties
IUPAC Name |
N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2S/c1-14-10-15(2)24(23-14)18-11-17(20-13-21-18)19-8-9-22-27(25,26)12-16-6-4-3-5-7-16/h3-7,10-11,13,22H,8-9,12H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZSTLVYTXWYLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCCNS(=O)(=O)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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